molecular formula C28H24ClN3O6S B11077399 Ethyl 4-({[3-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate

Ethyl 4-({[3-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate

Cat. No.: B11077399
M. Wt: 566.0 g/mol
InChI Key: HDCBNNNGXJRUCC-UHFFFAOYSA-N
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Description

Ethyl 4-({[3-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound with a unique structure that includes a benzodioxole moiety, a chlorophenyl group, and a thioxoimidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({[3-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole moiety, followed by the introduction of the chlorophenyl group and the formation of the thioxoimidazolidinone ring. The final step involves the acetylation of the amino group and esterification to form the ethyl benzoate derivative. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[3-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as halogens or alkyl groups.

Scientific Research Applications

Ethyl 4-({[3-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as drug development for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-({[3-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The benzodioxole moiety and the thioxoimidazolidinone ring are believed to play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-((4-methyl-3-nitrobenzoyl)amino)benzoate
  • Ethyl 4-((3-methyl-4-nitrobenzoyl)amino)benzoate
  • Methyl 4-((2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl)amino)benzoate

Uniqueness

Ethyl 4-({[3-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate is unique due to its specific combination of functional groups and structural features. The presence of the benzodioxole moiety and the thioxoimidazolidinone ring distinguishes it from other similar compounds, potentially leading to unique biological activities and applications.

Properties

Molecular Formula

C28H24ClN3O6S

Molecular Weight

566.0 g/mol

IUPAC Name

ethyl 4-[[2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C28H24ClN3O6S/c1-2-36-27(35)18-4-8-20(9-5-18)30-25(33)14-22-26(34)32(21-10-6-19(29)7-11-21)28(39)31(22)15-17-3-12-23-24(13-17)38-16-37-23/h3-13,22H,2,14-16H2,1H3,(H,30,33)

InChI Key

HDCBNNNGXJRUCC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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